2-Thiocytidine
概要
説明
2-チオシチジンは、転移リボ核酸に自然に存在するチオヌクレオシドです。薬物研究やナノテクノロジーなど、さまざまな分野で注目を集めています。 この化合物は、シチジンの2位にある酸素原子が硫黄原子に置き換わったことを特徴とし、これにより化学的性質が大きく変化します .
2. 製法
合成経路と反応条件: 2-チオシチジンは、シチジンと硫黄含有試薬を反応させることによって合成できます。一般的な方法の1つは、ローソン試薬を使用する方法です。ローソン試薬は、穏やかな条件下でシチジンのチオ化を促進します。 この反応は、通常、不活性雰囲気と適度な温度を必要とし、2-チオシチジンの選択的な生成を確保します .
工業生産方法: 2-チオシチジンの工業生産は、通常、収率と純度を最大化するために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、結晶化またはクロマトグラフィーによる精製が含まれ、目的の生成物を副生成物および未反応の出発物質から分離します .
作用機序
2-チオシチジンの作用機序には、核酸への組み込みが含まれ、その際にリボ核酸の構造と機能に影響を与える可能性があります。2位にある硫黄原子は、化合物の水素結合形成能と金属イオンとの相互作用を強化し、リボ核酸の安定性と反応性に影響を与える可能性があります。 この修飾は、遺伝子発現とタンパク質合成の変化につながる可能性があります .
生化学分析
Biochemical Properties
2-Thiocytidine interacts with several biomolecules in biochemical reactions. It plays a crucial role in the biosynthesis of sulfur modifications in tRNA . The sulfur atoms for these modifications are provided by the cysteine/cysteine desulfurase (IscS) system .
Cellular Effects
This compound influences cell function by enabling thermophilic bacteria to survive in high-temperature environments . It is involved in the post-transcriptional modifications of tRNA, which are essential for accurate and efficient translation .
Molecular Mechanism
The molecular mechanism of this compound involves the ATP-dependent 2-thiolation of cytidine in position 32 of tRNA, forming this compound . This process involves a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur atom supplied by the hydrosulfide attached to the Fe-S cluster .
Metabolic Pathways
This compound is involved in the metabolic pathways of tRNA modification . It interacts with enzymes such as cysteine desulfurase in the IscS system .
Subcellular Localization
The subcellular localization of this compound is primarily in the tRNA molecules
準備方法
Synthetic Routes and Reaction Conditions: 2-Thiocytidine can be synthesized through the reaction of cytidine with sulfur-containing reagents. One common method involves the use of Lawesson’s reagent, which facilitates the thionation of cytidine under mild conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the selective formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
反応の種類: 2-チオシチジンは、以下を含むさまざまな化学反応を起こします。
酸化: 2-チオシチジン中の硫黄原子は、特定の条件下で酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、硫黄原子を元の状態に戻すか、さらに還元してチオールを生成することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過酸などの試薬は、酸化反応によく使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が還元反応に使用されます。
主要な生成物:
酸化: スルホキシドとスルホン。
還元: チオール。
4. 科学研究への応用
2-チオシチジンは、科学研究において幅広い用途があります。
化学: 修飾ヌクレオシドやヌクレオチドの合成におけるビルディングブロックとして使用され、これは核酸化学の研究において重要です。
生物学: 2-チオシチジンは転移リボ核酸に組み込まれ、リボ核酸の安定性と機能に役割を果たしています。
医学: この化合物は、抗ウイルス剤や抗がん剤などの潜在的な治療用途について調査されています。
科学的研究の応用
2-Thiocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides, which are important in the study of nucleic acid chemistry.
Biology: this compound is incorporated into transfer ribonucleic acids, where it plays a role in the stability and function of ribonucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is used in the development of sensors and nanomaterials due to its unique chemical properties .
類似化合物との比較
2-チオシチジンは、2位に硫黄原子を持つため、他のヌクレオシドアナログとは異なります。類似の化合物には以下が含まれます。
シチジン: 2位に酸素原子を持つ親ヌクレオシド。
4-チオウリジン: 4位に硫黄原子を持つ別のチオヌクレオシド。
5-メチル-2-チオシチジン: 5位にメチル基、2位に硫黄原子を持つ誘導体
2-チオシチジンの特異性は、特定の硫黄修飾によるものであり、これによりアナログには見られない独特の化学的および生物学的性質が与えられます .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUOMFWUGWKKO-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157516 | |
Record name | 2-Thiocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13239-97-9 | |
Record name | 2-Thiocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiocytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Thiocytidine (s2C) and where is it found?
A1: this compound (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []
Q2: What makes the presence of this compound in tRNA significant?
A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]
Q3: How does this compound affect codon recognition in tRNA?
A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []
Q4: What is the significance of position 32 in tRNA with respect to this compound?
A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.
Q5: Does the absence of this compound impact the growth of bacteria?
A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []
Q6: Can you elaborate on the biosynthesis of this compound in bacteria?
A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]
Q7: Are there specific enzymes involved in this compound biosynthesis?
A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []
Q8: How do mutations in IscS affect this compound formation?
A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []
Q9: Can this compound be incorporated into tRNA in vitro?
A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []
Q10: What happens when this compound in tRNA interacts with p-hydroxymercuribenzoate?
A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C9H13N3O4S, and its molecular weight is 259.28 g/mol.
Q12: Is there spectroscopic data available for this compound?
A12: Yes, this compound and its derivatives have been characterized using various spectroscopic methods:
Q13: How is this compound synthesized?
A13: Several synthetic methods are available for preparing this compound and its derivatives:
Q14: What is the significance of the sulfur atom in this compound's reactivity?
A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]
Q15: Can this compound be used for site-specific labeling of tRNA?
A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]
Q16: How does the presence of this compound affect the properties of polynucleotides?
A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:
Q17: What are the potential applications of this compound and its derivatives?
A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:
Q18: Are there known resistance mechanisms to this compound-based compounds?
A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.
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